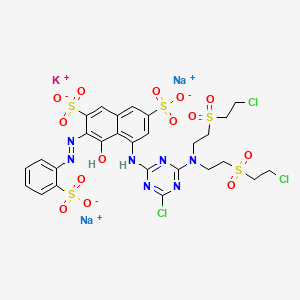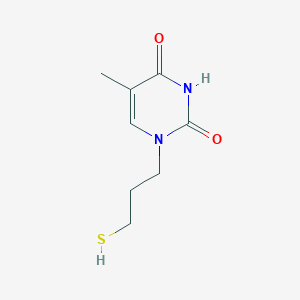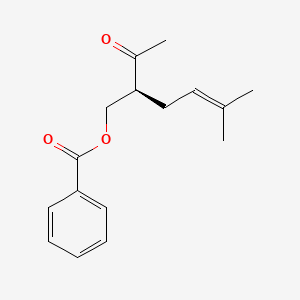
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is a complex organic compound. It is characterized by its naphthalene core structure with multiple sulfonic acid groups, chloroethyl sulfonyl groups, and azo linkages. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of specific catalysts and solvents is crucial in optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The chloroethyl sulfonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazine compounds .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for various biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to bind to proteins and other biomolecules, while the azo linkages can undergo redox reactions. The chloroethyl sulfonyl groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt: Similar structure but lacks the triazine ring and chloroethyl sulfonyl groups.
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-sulfo-1-naphthalenyl)azo)-, trisodium salt: Contains similar azo linkages but different sulfonic acid group positions.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is unique due to its combination of sulfonic acid groups, azo linkages, and chloroethyl sulfonyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
85554-62-7 |
|---|---|
Molecular Formula |
C27H25Cl3KN7Na2O14S5 |
Molecular Weight |
1023.3 g/mol |
IUPAC Name |
potassium;disodium;5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28Cl3N7O14S5.K.2Na/c28-5-9-52(39,40)11-7-37(8-12-53(41,42)10-6-29)27-33-25(30)32-26(34-27)31-19-15-17(54(43,44)45)13-16-14-21(56(49,50)51)23(24(38)22(16)19)36-35-18-3-1-2-4-20(18)55(46,47)48;;;/h1-4,13-15,38H,5-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,31,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
PRYHJKHDSPVAIJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)O)S(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)





![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)





